N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Applications
The synthesis and in vitro antidiabetic screening of dihydropyrimidine derivatives related to the chemical structure of interest have been explored. These compounds were evaluated for antidiabetic activity using the α-amylase inhibition assay, highlighting their potential in diabetes management (J. Lalpara et al., 2021).
Anticancer Applications
Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. This work illustrates the compound's relevance in the development of new anticancer therapies (B. Ravinaik et al., 2021).
Insecticidal Activity
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and evaluated for insecticidal activities against the diamondback moth. These studies offer insights into the structure-activity relationship and the potential for developing new insecticides (L. Qi et al., 2014).
Antimicrobial Activity
Newer carbazole derivatives have been synthesized and evaluated for antibacterial, antifungal, and anticancer activities. This research demonstrates the broad spectrum of biological activities possessed by compounds structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide, showcasing their potential in antimicrobial therapy (D. Sharma et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.
Result of Action
The anti-infective activities of similar 1,2,4-oxadiazole compounds suggest that the compound may inhibit the growth of infectious agents .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-19-16(22-20-12)11-18-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFJEBFOJHNYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.